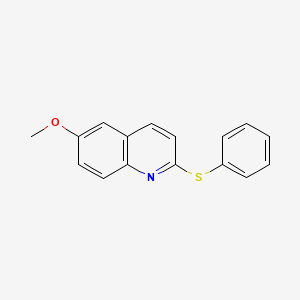

Methyl 2-phenylthio-6-quinolyl ether

Description

Properties

CAS No. |

61931-86-0 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

6-methoxy-2-phenylsulfanylquinoline |

InChI |

InChI=1S/C16H13NOS/c1-18-13-8-9-15-12(11-13)7-10-16(17-15)19-14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

APNJFVPUIDYMQH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-Phenylthio-6-Quinolyl Ether

General Synthetic Strategy

The synthesis of this compound typically involves two key transformations:

- Introduction of the phenylthio group (–SPh) at the 2-position of the quinoline ring

- Etherification at the 6-position with a methyl group

These steps can be approached either sequentially or via one-pot protocols depending on the reaction conditions and substrates used.

Phenylthio Group Introduction

The phenylthio substituent is commonly introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution using phenylsulfenyl reagents or phenylthiol derivatives. A representative approach involves the use of phenylsulfenyl chloride or phenylthiol in the presence of a base to facilitate thiolation.

Etherification at the 6-Position

The methyl ether at the 6-position can be introduced by methylation of the corresponding hydroxyquinoline intermediate. Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate, often in the presence of a base.

Etherification Procedure

- Reagents: 6-hydroxyquinoline derivative, methyl iodide, base (e.g., potassium carbonate or triethylamine)

- Solvent: Aprotic solvents such as acetone or dimethylformamide (DMF)

- Conditions: Room temperature to mild heating

- Workup: Standard aqueous workup and purification by chromatography

This step typically proceeds with high selectivity and good yields.

One-Pot Synthesis Approaches

Recent advances have shown that the phenylthio substitution and etherification can be combined into a one-pot synthesis, simplifying the process and improving overall efficiency. This involves sequential addition of reagents under controlled solvent and temperature conditions to enable continuous transformation without intermediate isolation.

Solvent and Reaction Condition Optimization

- Solvents: Ether solvents with 2 to 5 carbon atoms such as tetrahydrofuran (THF), 1,4-dioxane, and diethylether are preferred for the thiolation step due to their ability to dissolve reagents and facilitate reaction kinetics.

- Co-solvents: Aromatic hydrocarbons like toluene or xylene may be used as co-solvents to optimize solubility and reaction rates.

- Temperature: Low temperatures (–78 °C) are often employed during electrophilic thiolation to control reactivity and selectivity.

- Additives: Water has been found to play a dual role in improving salt dissolution and promoting conversion in related pyridine thiolation reactions, which may be extrapolated to quinoline systems.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenylthio Introduction | Phenylsulfenyl chloride, Et3N | Dichloromethane (CH2Cl2) | –78 °C to RT | 41–73 | Low temperature controls selectivity |

| Etherification | Methyl iodide, base (K2CO3 or Et3N) | Acetone or DMF | RT to mild heating | High | Standard methylation of hydroxy group |

| One-pot synthesis | Sequential addition of PhSCl and CH3I | THF, toluene co-solvent | –78 °C to RT | Up to 70 | Simplifies process, reduces steps |

| Catalytic thiolation | Pd catalyst, phenylthiol derivatives | Dimethoxyethane, others | 70–125 °C | 67–80 | Transition metal catalysis improves yield |

Detailed Research Findings and Analysis

- The use of phenylsulfenyl chloride as an electrophilic sulfur source is well-established for introducing phenylthio groups onto aromatic nitrogen heterocycles including quinolines.

- Low temperature conditions (–78 °C) are critical to prevent overreaction and side-product formation during sulfenylation.

- Ether solvents such as tetrahydrofuran and 1,4-dioxane are preferred for their ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.

- The methylation of hydroxyquinoline is straightforward and high-yielding, often using methyl iodide with a base in polar aprotic solvents.

- Recent studies indicate that water as an additive can enhance thiolation yields by improving intermediate solubility and reaction kinetics, a principle that may be applicable to this compound synthesis.

- One-pot synthesis protocols combining thiolation and etherification reduce purification steps and improve overall synthetic efficiency without compromising yield or purity.

- Transition metal catalysts like palladium complexes have been successfully applied in related sulfur-containing aromatic syntheses, suggesting potential for catalytic methods in this compound preparation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylthio-6-quinolyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Methyl 2-phenylthio-6-quinolyl ether has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-phenylthio-6-quinolyl ether involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 6-quinolyl ether (6-Methoxyquinoline)

- Structure : A methoxy group (-OCH₃) at position 5.

- Molecular Weight : 159.18 g/mol .

- Applications : Widely used as a biochemical reagent due to its fluorescence properties and role in coordination chemistry.

- Solubility : Low water solubility, typical of aromatic ethers .

Deaminocolchinyl Methyl Ether

- Structure: A methyl ether derivative of deaminocolchicine, featuring a biphenyl system with a seven-membered B ring .

- Biological Activity : Demonstrates potent antitubulin activity by inhibiting microtubule assembly, similar to colchicine but with reduced toxicity .

- Key Difference: The biphenyl core and macrocyclic structure contrast with the simpler quinoline scaffold, leading to divergent binding modes and pharmacokinetic profiles.

Cannabinol Methyl Ether (CBNM)

- Structure: A methyl ether derivative of cannabinol, a cannabinoid with a tricyclic terpenophenolic core .

- Biological Activity: Hypothesized to share anti-inflammatory and antibacterial properties with cannabinol (CBN), though clinical data are lacking .

- Key Difference: The tricyclic system and lack of a sulfur atom result in distinct electronic interactions compared to Methyl 2-phenylthio-6-quinolyl ether.

Physicochemical Properties

| Compound | Molecular Weight | Substituents | Vapor Pressure (Predicted) | Solubility |

|---|---|---|---|---|

| This compound | ~255.3 | 2-SPh, 6-OCH₃ | Low (due to high MW) | Low in H₂O |

| Methyl 6-quinolyl ether | 159.18 | 6-OCH₃ | Moderate | Low in H₂O |

| Diethyl ether | 74.12 | -OCH₂CH₃ | High | Miscible with H₂O |

| PPG-2 Methyl Ether | Variable | Polypropylene glycol | Low (high polarity) | High in H₂O |

- Key Insight: The phenylthio group in this compound increases molecular weight and steric hindrance, reducing vapor pressure and water solubility compared to simpler ethers like diethyl ether .

Biological Activity

Methyl 2-phenylthio-6-quinolyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse scientific literature.

This compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with thiols or other sulfur-containing compounds. The synthesis typically yields high purity and good yields, as demonstrated in studies focusing on similar quinoline derivatives.

1. Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds related to this structure inhibited the proliferation of several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HT29 (colon cancer), and HCT-116 (colon cancer) with IC50 values ranging from 5.44 to 12.16 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.44 |

| MCF-7 | 7.15 |

| HeLa | 10.35 |

| HT29 | 11.44 |

| HCT-116 | 12.16 |

The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, suggesting that these compounds may disrupt normal cell division processes .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Cytotoxicity Studies : A series of synthesized derivatives were tested for their cytotoxic effects against various cancer cell lines, confirming the compound's potential as an anticancer agent .

- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives could induce apoptosis in cancer cells, indicating a possible pathway for therapeutic application .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between this compound and other similar compounds, suggesting that modifications in the chemical structure significantly affect potency and selectivity against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.